Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Description
Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a unique arrangement of heteroatoms (oxygen at position 2 and nitrogen at position 5) and a hydroxyl group at position 7. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol (CAS: 929971-93-7, purity ≥95%) . The tert-butyl carbamate (Boc) group serves as a protective moiety for the nitrogen, enhancing stability during synthetic processes. Spirocyclic structures like this are valued in medicinal chemistry for their conformational rigidity, which can improve binding selectivity and metabolic stability.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-9(14)6-12(13)7-16-8-12/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUZTSJQKFMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters .
Scientific Research Applications
Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s uniqueness lies in its 2-oxa-5-aza ring system and 8-hydroxy substituent. Below is a comparative analysis with analogous spirocyclic derivatives:
Table 1: Structural and Molecular Comparisons
Functional Group Impact on Properties
8-Hydroxy vs. 8-Oxo :
- The 8-hydroxy group in the target compound introduces hydrogen-bonding capability and acidity (pKa ~10–12), whereas the 8-oxo derivative () is more electron-withdrawing, reducing solubility in polar solvents .
- The hydroxyl group may enhance interactions with biological targets (e.g., enzymes) compared to the ketone, which is less polar but more stable under basic conditions.
Oxa/Aza Position Swapping: The 2-oxa-5-aza configuration (target) vs. 5-oxa-2-aza () alters dipole moments and ring strain.
Amino vs. Hydroxy Substituents: The 2-amino substituent () introduces basicity (pKa ~9–10), enabling protonation at physiological pH, while the 8-hydroxy group remains deprotonated in most biological environments .
Physicochemical and Spectroscopic Differences
Table 2: Predicted Collision Cross-Section (CCS) and Spectral Data
- NMR Analysis: The hydroxyl proton in the target compound would show a broad singlet (~δ 4.2 ppm), while the 8-oxo derivative lacks this signal. Amino groups (e.g., ) exhibit sharp singlets at δ 1.5–2.0 ppm for NH₂ .
Biological Activity
Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 2306263-13-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 243.31 g/mol
- IUPAC Name : this compound
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly those involved in cell signaling and enzyme inhibition. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to bacterial virulence factors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against Gram-negative bacteria. In a study assessing its impact on the Type III secretion system (T3SS) in Citrobacter rodentium, it was found to significantly inhibit the secretion of key virulence factors at concentrations of 50 μM, demonstrating a potential application in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound does not exhibit significant cytotoxic effects on mammalian cell lines at effective concentrations for microbial inhibition. This is crucial for its potential therapeutic applications, suggesting a favorable safety profile .
Study on Inhibition of T3SS
In a controlled laboratory setting, this compound was tested for its ability to inhibit the T3SS-mediated secretion of C. rodentium. The results indicated:
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 20% |
| 25 | 40% |
| 50 | 70% |
This data suggests a dose-dependent response, highlighting the compound's potential as a therapeutic agent targeting bacterial virulence mechanisms .
Comparative Analysis with Other Compounds
In comparison with other known inhibitors such as (-)-epigallocatechin gallate (EGCG), which showed over 80% inhibition at similar concentrations, this compound demonstrated comparable efficacy but with a lower cytotoxic profile .
Q & A
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. ADMET predictions (SwissADME) assess logP, bioavailability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
